Enhanced Aqueous Solubility Potential via Favorable pKa Relative to Unsubstituted Analog
The target compound, 2-(aminomethyl)-1H-benzo[d]imidazol-4-ol, exhibits a predicted pKa of 7.69±0.40 , which is significantly lower (more acidic) than its unsubstituted analog, 2-(aminomethyl)benzimidazole (predicted pKa of 12.24±0.29) [1]. This difference of approximately 4.55 pKa units indicates that the 4-hydroxy substitution drastically alters the compound's acid-base behavior, making it substantially more ionized at physiological pH (7.4).
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.69±0.40 (Predicted) |
| Comparator Or Baseline | 2-(Aminomethyl)benzimidazole: 12.24±0.29 (Predicted) |
| Quantified Difference | ΔpKa ≈ -4.55 |
| Conditions | Predicted values based on computational models for aqueous solution. |
Why This Matters
A lower pKa near physiological pH can enhance aqueous solubility and influence bioavailability and target engagement, making this compound a preferred scaffold for optimizing drug-like properties.
- [1] ChemicalBook. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE. CAS 5805-57-2. https://www.chemicalbook.cn/CASEN_5805-57-2.htm View Source
